2,4-diethoxy-N-ethylbenzamide
Description
2,4-Diethoxy-N-ethylbenzamide is a benzamide derivative characterized by two ethoxy groups at the 2- and 4-positions of the benzene ring and an ethyl-substituted amide group. This structural configuration confers distinct physicochemical properties, including enhanced lipophilicity and steric bulk compared to simpler benzamide analogs.
Properties
IUPAC Name |
2,4-diethoxy-N-ethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-4-14-13(15)11-8-7-10(16-5-2)9-12(11)17-6-3/h7-9H,4-6H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOBPYFLSYLVQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diethoxy-N-ethylbenzamide typically involves the condensation of 2,4-diethoxybenzoic acid with ethylamine. This reaction can be catalyzed by various agents, such as diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . The reaction is carried out under mild conditions, making it an eco-friendly and efficient method.
Industrial Production Methods
In industrial settings, the production of benzamides, including this compound, often involves the use of high-temperature reactions between carboxylic acids and amines. The process may utilize catalysts to enhance the reaction rate and yield. The use of ultrasonic irradiation and green catalysts is gaining popularity due to their efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions
2,4-Diethoxy-N-ethylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: 2,4-Diethoxybenzoic acid.
Reduction: 2,4-Diethoxy-N-ethylamine.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
2,4-Diethoxy-N-ethylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Medicine: Benzamides are known for their therapeutic properties, and this compound is investigated for its potential use in drug development.
Industry: It is used in the production of pharmaceuticals, plastics, and other industrial materials.
Mechanism of Action
The mechanism of action of 2,4-diethoxy-N-ethylbenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Ethoxy vs. Methoxy : Ethoxy groups increase lipophilicity compared to methoxy, improving membrane permeability but reducing aqueous solubility. For example, 2,4-dimethoxybenzamide derivatives (e.g., N-(4,4-difluorocyclohexyl)-2,4-dimethoxybenzamide) exhibit higher polarity and stability, whereas ethoxy analogs like this compound may show better tissue penetration .
- This is observed in N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-4-methylbenzamide hydrochloride, where ethyl groups enhance pharmacokinetic stability .
Key Research Findings
Solubility and Bioavailability : Ethoxy-substituted benzamides generally show a trade-off between lipophilicity and solubility. Dual ethoxy groups (as in this compound) may require formulation aids (e.g., cyclodextrins) for optimal delivery .
Metabolic Stability: N-ethyl substitution reduces first-pass metabolism compared to N-methyl analogs, as seen in N-(2-(diethylamino)ethyl)benzamide derivatives .
Synthetic Challenges : Multi-step synthesis is common for ethoxybenzamides, requiring precise control of reaction conditions (e.g., pH, temperature) to avoid side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
